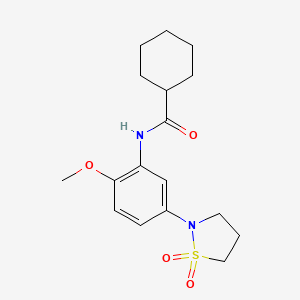

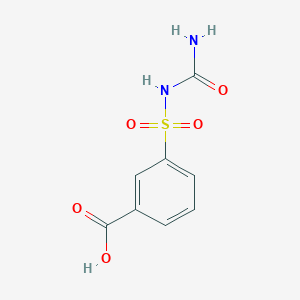

N-(5-(1,1-二氧化异噻唑烷-2-基)-2-甲氧基苯基)环己烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which are structurally related to the compound of interest, has been reported using a method that involves the reaction of cyanohydrins with 1,1′-carbonyldiimidazole and primary amines, followed by acidic hydrolysis of the intermediate 4-imino-oxazolidin-2-ones . Although the specific synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide is not detailed, the methods described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been characterized by single crystal X-ray diffraction study . This compound crystallizes in the triclinic space group Pī, with the cyclohexane ring adopting a chair conformation. The molecular conformation is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring. This information provides insight into the potential conformational stability of the compound of interest, suggesting that similar intramolecular interactions may be present.

Chemical Reactions Analysis

The research does not provide specific details on the chemical reactions of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide. However, the microwave-assisted conversion of N-substituted oxazolidin-2,4-diones into α-hydroxyamides indicates that the compound may undergo similar transformations under appropriate conditions, such as the presence of sodium methoxide in methanol. This could be relevant for further functionalization or modification of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not directly reported in the provided papers. However, the characterization techniques used for the related compounds, such as elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy , could be applied to determine these properties. The crystal structure analysis also contributes to understanding the solid-state properties, such as lattice parameters and hydrogen bonding patterns, which can influence the compound's solubility, stability, and reactivity.

科学研究应用

合成和表征

N-(5-(1,1-二氧化异噻唑烷-2-基)-2-甲氧基苯基)环己烷甲酰胺由于其复杂的结构,为合成具有潜在生物活性的各种杂环化合物奠定了基础。例如,从相关结构合成新化合物已证明能够产生具有显着抗炎和镇痛特性的产品。这些化合物已被探索其环氧合酶抑制作用,展示了它们在药物化学中开发新治疗剂的潜力 (Abu‐Hashem 等,2020)。

受体靶向成像和治疗

与 N-(5-(1,1-二氧化异噻唑烷-2-基)-2-甲氧基苯基)环己烷甲酰胺在结构上相似的化合物已被鉴定为特定受体的选择性和高亲和力拮抗剂,例如 5-HT1A 受体。这些发现对于开发神经精神疾病的诊断工具或治疗方法至关重要。例如,发现一种衍生物是有望提高 5-HT1A 受体体内定量的候选者,表明其在神经影像学中的效用,并可能有助于精神疾病的诊断 (García 等,2014)。

抗菌和抗癌应用

相关 N-(芳基氨基羰基硫代)环己烷甲酰胺衍生物的合成显示出广泛的生物活性,包括抗菌特性。此类化合物已被合成和表征,研究表明它们具有作为抗菌剂的潜力。这突出了 N-(5-(1,1-二氧化异噻唑烷-2-基)-2-甲氧基苯基)环己烷甲酰胺衍生物在开发新型抗菌剂中的相关性 (Özer 等,2009)。

此外,在结构上与 N-(5-(1,1-二氧化异噻唑烷-2-基)-2-甲氧基苯基)环己烷甲酰胺相关的功能化氨基酸衍生物已被合成并评估了其对人癌细胞系的细胞毒性,显示出在设计新型抗癌剂中的潜力 (Kumar 等,2009)。

作用机制

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Mode of Action

This could result in the disruption of the cell cycle, preventing cells from entering the S phase and undergoing DNA replication .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By potentially inhibiting CDK2, it could disrupt the normal progression of the cell cycle, leading to a halt in cell proliferation . The downstream effects of this disruption could include cell cycle arrest, apoptosis, or senescence, depending on the cellular context.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its exact mode of action and the context of its use. If it acts as an inhibitor of CDK2, the result could be a disruption of the cell cycle and a potential halt in cell proliferation .

属性

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S/c1-23-16-9-8-14(19-10-5-11-24(19,21)22)12-15(16)18-17(20)13-6-3-2-4-7-13/h8-9,12-13H,2-7,10-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTONXNCYFGVNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate](/img/structure/B3017799.png)

![2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3017803.png)

![(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3017807.png)

![2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3017809.png)

![Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3017810.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3017813.png)

![N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide](/img/structure/B3017814.png)